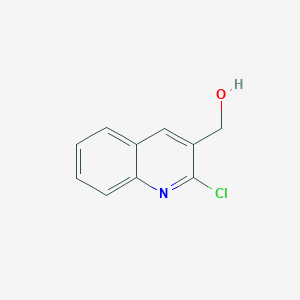

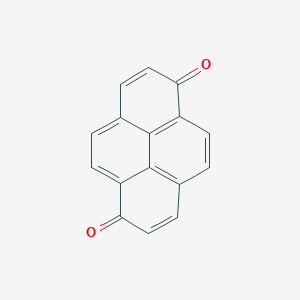

(2-Cloroquinolin-3-il)metanol

Descripción general

Descripción

(2-Chloroquinolin-3-yl)methanol (QA) is a compound that has been used as a capping agent to obtain well-dispersed TiO2 nanoparticles with controlled phase structure and enhanced optical properties. The use of QA in the synthesis of brookite-type titanium dioxide nanoparticles has been shown to result in higher band gap energy and lower electron-hole recombination compared to pure TiO2 .

Synthesis Analysis

The synthesis of compounds related to (2-Chloroquinolin-3-yl)methanol involves various methods. For instance, the synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, which shares a similar quinoline structure, was achieved through acid-catalyzed esterification conditions with methanol . This demonstrates the reactivity of chloroquinoline compounds under esterification conditions and their potential to form esters.

Molecular Structure Analysis

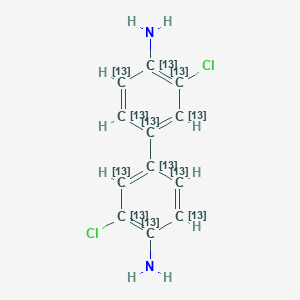

The molecular structure of compounds similar to (2-Chloroquinolin-3-yl)methanol has been characterized in several studies. For example, the crystal structure of a methanol solvate of a dichloroquinoline derivative was determined, showing the molecule in the keto form with specific bond angles and intramolecular hydrogen bonding . This provides insight into the potential structural characteristics of QA and related compounds.

Chemical Reactions Analysis

The reactivity of chloroquinoline compounds in chemical reactions has been explored, particularly in the context of methoxydechlorination. The kinetics of this reaction for 2-chloroquinolines in methanol have been studied, revealing the influence of meta-substituents on the reaction rate and selectivity . This suggests that (2-Chloroquinolin-3-yl)methanol could also undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Chloroquinolin-3-yl)methanol and related compounds are influenced by their molecular structure. For instance, the formation of base-paired hydrogen-bonded dimers in the solid state has been observed for a 4-amino-2-chloroquinazoline methanol solvate, which could imply similar hydrogen bonding capabilities for QA . The optical properties of TiO2 nanoparticles capped with QA have been characterized, indicating that the compound can affect the electronic properties of materials it is associated with .

Aplicaciones Científicas De Investigación

Síntesis de compuestos N-heterocíclicos

(2-Cloroquinolin-3-il)metanol: se utiliza en la reacción de Mitsunobu, que es una reacción fundamental en la síntesis orgánica. Este compuesto experimenta N-alquilación regioselectiva con compuestos N-heterocíclicos como quinazolinona, pirimidona y 2-oxoquinolina . La reacción se lleva a cabo en THF seco en presencia de trietilamina, trifenilfosfano y azodicarboxilato de dietilo, lo que lleva a bloques de construcción eficientes para la síntesis de productos naturales.

Desarrollo de agentes anticancerígenos

El compuesto sirve como precursor en la síntesis de derivados de quinolina, que son conocidos por sus propiedades biológicas, incluida la citotoxicidad . Estos derivados se han identificado como posibles compuestos líderes en el desarrollo de fármacos anticancerígenos, particularmente aquellos que inhiben la topoisomerasa II de mamíferos.

Creación de agentes antivirales

Derivados de quinolina: sintetizados a partir de this compound se han utilizado para desarrollar agentes antivirales. Por ejemplo, la mappicine cetona, que tiene propiedades antivirales, se puede derivar de la camptotecina, una síntesis en la que este compuesto juega un papel .

Síntesis de análogos de productos naturales

El compuesto se utiliza en la síntesis de análogos de productos naturales. Actúa como un bloque de construcción en la O-alquilación regioselectiva de amidas, que es un paso clave en la creación de moléculas complejas que imitan los productos naturales .

Investigación farmacéutica

En la investigación farmacéutica, this compound está involucrado en la síntesis de antibióticos quinolónicos. Las modificaciones con derivados de quinolina pueden impartir las propiedades farmacológicas y farmacocinéticas deseadas a estos antibióticos .

Catálisis y química heterocíclica

El compuesto es significativo en el campo de la catálisis y la química heterocíclica. Se utiliza en reacciones facilitadas por nanopartículas de plata, que inician la O-alquilación de amidas por haluros heteroalquílicos, contribuyendo al desarrollo de nuevos métodos catalíticos .

Direcciones Futuras

Quinoline derivatives, including “(2-Chloroquinolin-3-yl)methanol”, have been the subject of extensive research due to their broad spectrum of bioactivity. Future research may focus on the development of novel quinoline-based drugs and the exploration of their therapeutic potential . The recent advances in the chemistry of quinoline motifs may pave the way for the development of efficient building blocks for natural product synthesis .

Mecanismo De Acción

Target of Action

The primary targets of (2-Chloroquinolin-3-yl)methanol are nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, and 2-oxoquinoline . These compounds are involved in various biological processes and have been widely used in organic synthesis .

Mode of Action

(2-Chloroquinolin-3-yl)methanol interacts with its targets through a process known as the Mitsunobu reaction . Under Mitsunobu conditions, dehydration occurs between (2-Chloroquinolin-3-yl)methanol and nitrogen heterocyclic compounds in dry THF in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate to give the corresponding products .

Biochemical Pathways

The mitsunobu reaction, which is a key step in the compound’s interaction with its targets, is a well-established fundamental reaction and has been widely applied in organic synthesis . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s worth noting that the lipophilicity of compounds is known to play an important role in their antifungal activity . The lipophilic character of (2-Chloroquinolin-3-yl)methanol could potentially influence its bioavailability and pharmacokinetic behavior .

Result of Action

Compounds containing 2-chloroquinoline as a lipophilic domain have been synthesized and screened for their antifungal activity . Some of these compounds exhibited potential antifungal activity, suggesting that (2-Chloroquinolin-3-yl)methanol could potentially have similar effects .

Action Environment

It’s worth noting that the mitsunobu reaction, which is a key step in the compound’s mode of action, is typically carried out in dry thf . This suggests that the compound’s action could potentially be influenced by the presence of moisture or other environmental factors.

Propiedades

IUPAC Name |

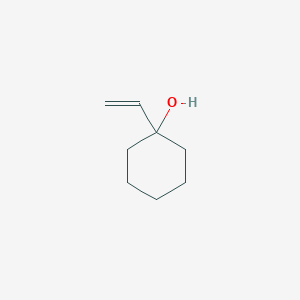

(2-chloroquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSKEUSDSZNPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359000 | |

| Record name | (2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125917-60-4 | |

| Record name | (2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroquinolin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (2-chloroquinolin-3-yl)methanol in organic synthesis, and how is it utilized in the synthesis of complex molecules?

A1: (2-Chloroquinolin-3-yl)methanol serves as a crucial building block in organic synthesis, specifically for constructing the AB ring core found in camptothecin and its analogs. [, ] Camptothecin is a naturally occurring alkaloid known for its anticancer properties.

Q2: What are the advantages of using zinc oxide nanoparticles in the synthesis of (2-chloroquinolin-3-yl)methanol derivatives for synthesizing the AB ring core of camptothecin?

A2: A research study highlighted the use of zinc oxide nanoparticles as a catalyst in synthesizing (2-chloroquinolin-3-yl)methanol derivatives, which are essential for constructing the AB ring core of camptothecin. [] The study demonstrated several advantages of using zinc oxide nanoparticles:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

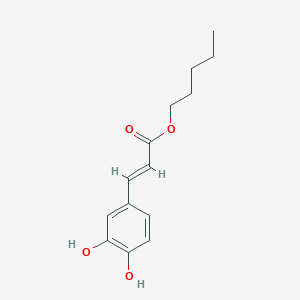

![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)